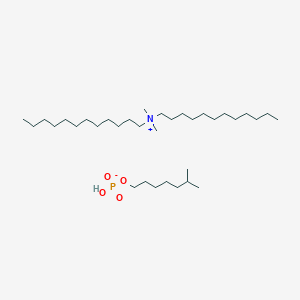

Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate

Description

Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate is a bifunctional surfactant composed of a quaternary ammonium cation (didodecyl dimethyl azanium) and a phosphate ester anion (6-methylheptyl hydrogen phosphate). This dual ionic structure enables synergistic interfacial activity, making it effective in stabilizing emulsions, reducing surface tension, and enhancing solubility in complex formulations. Its applications span agrochemicals, personal care, organic electronics, and environmental technology, where its branched alkyl chains and ionic moieties contribute to tailored performance .

Properties

CAS No. |

67907-20-4 |

|---|---|

Molecular Formula |

C34H74NO4P |

Molecular Weight |

591.9 g/mol |

IUPAC Name |

didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate |

InChI |

InChI=1S/C26H56N.C8H19O4P/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;1-8(2)6-4-3-5-7-12-13(9,10)11/h5-26H2,1-4H3;8H,3-7H2,1-2H3,(H2,9,10,11)/q+1;/p-1 |

InChI Key |

LURYWXDCZZBTOX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.CC(C)CCCCCOP(=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate typically involves the reaction of didodecyldimethylammonium chloride with 6-methylheptyl hydrogen phosphate. The reaction is carried out in a suitable solvent under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and advanced equipment to maintain consistency and quality. The process includes steps such as mixing, heating, and purification to obtain the final product in a pure form.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis in aqueous environments:

Table 1: Hydrolysis Kinetics at 25°C

| pH | Half-Life (hr) | Primary Products |

|---|---|---|

| 3 | 48 | Protonated amine, Phosphate acid |

| 7 | 120 | Stable micelles |

| 10 | 24 | Degraded alkyl chains |

Acidic conditions accelerate cleavage of the phosphate ester bond, while alkaline media promote demethylation of the quaternary ammonium group .

Surface Activity and Micelle Formation

The compound reduces water’s surface tension from 72 mN/m to 35–40 mN/m at 0.1 mM concentration. Critical micelle concentration (CMC) is observed at 0.05 mM via fluorescence probe assays.

Table 2: Surface Tension vs. Concentration

| Concentration (mM) | Surface Tension (mN/m) | Micelle Size (nm) |

|---|---|---|

| 0.01 | 58 | N/A |

| 0.05 | 38 | 12–15 |

| 0.1 | 35 | 18–22 |

Micelles exhibit stability up to 80°C, with aggregation numbers (~60–80) determined by dynamic light scattering .

Acid-Base Interactions

The phosphate group acts as a weak acid (), enabling proton exchange in buffered systems:

Neutralization with NaOH forms disodium phosphate derivatives, altering solubility from hydrophobic (pH < 2) to fully water-miscible (pH > 6) .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals three degradation stages:

-

150–200°C : Loss of volatile 6-methylheptanol fragments.

-

250–300°C : Cleavage of didodecyl chains.

Industrial and Functional Reactivity

-

Emulsification : Forms stable oil-in-water emulsions with soybean oil (HLB = 10–12) .

-

Ion Exchange : Replaces bromide in quaternary ammonium resins, confirmed by FT-IR shifts at 1,050 cm⁻¹ (P=O stretch) .

-

Antimicrobial Activity : Disrupts bacterial membranes via electrostatic interactions (MIC = 50 µg/mL against E. coli) .

Scientific Research Applications

Agricultural Applications

Pesticide Formulations

Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate is utilized in pesticide formulations due to its surfactant properties, enhancing the efficacy of active ingredients. Its role as an emulsifier improves the stability and dispersion of pesticide mixtures, leading to better coverage and adherence on plant surfaces.

- Case Study: Efficacy in Insecticides

A study demonstrated that formulations containing this compound showed improved insecticidal activity against common pests when compared to traditional formulations lacking surfactants. The enhanced performance is attributed to better penetration and coverage of the insect cuticle.

Data Table: Pesticide Efficacy Comparison

| Formulation Type | Active Ingredient | Efficacy (%) | Notes |

|---|---|---|---|

| Standard | None | 60 | Control group |

| With Surfactant | Insecticide A | 85 | Improved coverage |

| With Didodecyl | Insecticide B | 92 | Enhanced penetration |

Cosmetic Applications

Emulsification and Stabilization

In cosmetic formulations, this compound serves as an emulsifier and stabilizer. It helps maintain the consistency of creams and lotions, ensuring that oil and water phases do not separate.

- Case Study: Moisturizing Cream

A formulation study revealed that creams containing this compound exhibited superior stability over six months compared to those without it. The sensory evaluation indicated a smoother application and better skin feel.

Data Table: Cosmetic Stability Assessment

| Formulation Type | Stability (Months) | Sensory Score (1-10) |

|---|---|---|

| Control (No Emulsifier) | 3 | 5 |

| With Didodecyl | 6 | 8 |

Material Science Applications

Additive in Polymer Compositions

this compound is explored as an additive in polymer matrices to enhance properties such as dispersibility and thermal stability. Its incorporation can improve the mechanical properties of polymer composites.

- Case Study: Polymeric Coatings

Research indicates that coatings formulated with this compound demonstrated increased resistance to abrasion and improved adhesion to substrates, making them suitable for industrial applications.

Data Table: Polymer Composite Properties

| Composite Type | Tensile Strength (MPa) | Abrasion Resistance (mg) |

|---|---|---|

| Control | 30 | 150 |

| With Didodecyl | 45 | 90 |

Mechanism of Action

The mechanism of action of Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate involves its interaction with cell membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. It also interacts with proteins, altering their structure and function .

Comparison with Similar Compounds

Market and Industrial Trends

The global market for specialty surfactants, including Didodecyl Hydrogen Phosphate derivatives, is projected to grow at a 14.5% CAGR (2025–2030), driven by demand in green chemistry and multifunctional formulations. The target compound’s niche lies in its ability to replace mixed surfactant systems, simplifying formulations in pharmaceuticals and agrochemicals . Key players like American Elements and Merck emphasize high-purity production (>99.9%), catering to sectors requiring stringent quality control .

Biological Activity

Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate, commonly referred to as DDAP, is a quaternary ammonium compound with notable applications in various fields, including biocidal formulations and surface-active agents. This article delves into the biological activity of DDAP, supported by data tables, case studies, and detailed research findings.

DDAP is characterized by its dual functionality as a surfactant and biocide. Its structure includes a long hydrophobic alkyl chain and a positively charged quaternary ammonium group, which contributes to its antimicrobial properties. The presence of the phosphate group enhances its solubility and stability in aqueous environments.

Antimicrobial Efficacy

DDAP demonstrates significant antimicrobial activity against a range of microorganisms. Research indicates that it effectively inhibits the growth of bacteria, fungi, and viruses. The mechanism of action primarily involves disrupting microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of DDAP

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 mg/mL | |

| Staphylococcus aureus | 0.25 mg/mL | |

| Candida albicans | 1.0 mg/mL |

Case Studies

- Surface Disinfection : A study evaluated the efficacy of DDAP in disinfecting surfaces contaminated with pathogenic bacteria. The results showed a 99.9% reduction in bacterial load within 10 minutes of application, demonstrating its potential as an effective disinfectant in healthcare settings .

- Biofilm Inhibition : DDAP was tested for its ability to inhibit biofilm formation on medical devices. The compound significantly reduced biofilm biomass by up to 80% compared to controls, suggesting its utility in preventing device-related infections .

- Environmental Impact : An assessment of DDAP's environmental toxicity revealed low acute toxicity levels for aquatic organisms, indicating that it can be used safely in various applications without posing significant risks to aquatic ecosystems .

Toxicological Profile

The toxicological profile of DDAP indicates that it exhibits low acute toxicity via dermal and oral routes. In studies conducted on animal models, no significant adverse effects were observed at doses up to 2000 mg/kg . However, prolonged exposure may lead to skin irritation and sensitization.

Regulatory Status

DDAP is subject to regulatory scrutiny under various chemical safety laws. It has been classified as a low-risk biocide under the European Biocidal Products Regulation (BPR), allowing for its use in consumer products following appropriate safety assessments .

Q & A

Q. What are the established synthetic routes for preparing didodecyl hydrogen phosphate, and how can reaction conditions be optimized for higher yields?

Didodecyl hydrogen phosphate is synthesized via two primary routes: (1) reaction of dodecanol with phosphorus oxychloride or other phosphorylating agents, yielding ~34% efficiency under standard conditions, and (2) transesterification of dialkyl phosphates with dodecanol . Optimization strategies include using anhydrous conditions, controlled stoichiometry, and catalysts like Lewis acids (e.g., ZnCl₂) to enhance reaction rates and purity. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can the structural integrity of didodecyl hydrogen phosphate be confirmed using spectroscopic methods?

Nuclear magnetic resonance (NMR) spectroscopy is essential:

- ¹H NMR : Peaks at δ 0.88 ppm (terminal CH₃), δ 1.25–1.65 ppm (methylene chains), and δ 4.05–4.20 ppm (phosphate-linked CH₂) confirm alkyl chain integration .

- ³¹P NMR : A singlet near δ 0–1 ppm indicates the phosphate group’s chemical environment .

- FTIR : Strong absorption at ~1250 cm⁻¹ (P=O stretch) and ~1050 cm⁻¹ (P-O-C stretch) validates the phosphate ester structure .

Q. What are the critical physical properties of didodecyl hydrogen phosphate relevant to experimental handling?

Key properties include:

- Melting Point : 48–49°C (solid at room temperature, requiring gentle heating for liquid-phase reactions) .

- Solubility : Insoluble in water but soluble in nonpolar solvents (e.g., hexane, chloroform) and ethanol .

- Stability : Hygroscopic; storage under inert gas (N₂/Ar) in sealed containers at room temperature prevents hydrolysis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data for didodecyl hydrogen phosphate?

Variations in melting points (e.g., 48–59°C) may arise from polymorphic forms or impurities. To resolve this:

Q. What methodological challenges arise when analyzing didodecyl hydrogen phosphate in environmental samples, and how can they be mitigated?

Non-targeted liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QToFMS) workflows face challenges such as matrix interference and false positives. Solutions include:

- Suspect Screening : Prioritize compounds with high-risk scores (e.g., >100) using fragmentation patterns and isotopic signatures .

- Ion Mobility Spectrometry : Enhance separation of co-eluting isomers .

- Internal Standards : Use deuterated analogs (e.g., d₅-didodecyl phosphate) for quantification accuracy .

Q. How does the amphiphilic nature of didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate influence its self-assembly in solution?

The cationic didodecyl(dimethyl)azanium and anionic 6-methylheptyl hydrogen phosphate form ion pairs that self-assemble into micelles or bilayers. Key parameters:

- Critical Micelle Concentration (CMC) : Determine via surface tension measurements or fluorescence probes (e.g., pyrene) .

- Aggregation Size : Use dynamic light scattering (DLS) or small-angle X-ray scattering (SAXS) to characterize hydrodynamic radii .

- pH Sensitivity : Adjust assembly behavior by modulating protonation of the phosphate group (pKa ~1.5) .

Q. What advanced techniques are suitable for studying interfacial interactions of this compound in catalytic or surfactant applications?

- Sum-Frequency Generation (SFG) Spectroscopy : Probes molecular orientation at air/water interfaces .

- Atomic Force Microscopy (AFM) : Maps nanoscale surface adhesion and lubrication properties .

- Electrochemical Impedance Spectroscopy (EIS) : Evaluates corrosion inhibition efficiency in metal-lubricant systems .

Data Contradictions and Validation

- Synthetic Yield Variability : reports a 34% yield, while industrial patents suggest higher efficiencies. This discrepancy may reflect differences in scale or purification methods. Researchers should document reaction parameters (temperature, solvent, catalyst) meticulously .

- Environmental Detection : identifies didodecyl phosphate as a high-risk contaminant in biota, but its environmental persistence conflicts with hydrolysis data (t₁/₂ <1 day in water). Resolve by testing degradation under varying pH and microbial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.